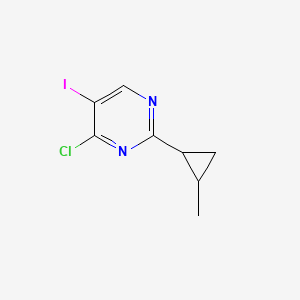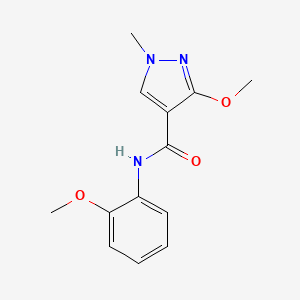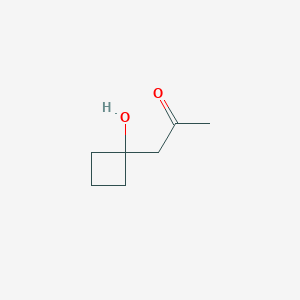
4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine: is an organic compound with the molecular formula C8H8ClIN2 and a molecular weight of 294.52 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of chloro and iodo substituents, along with a 2-methylcyclopropyl group, makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4-chloropyrimidine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .
科学研究应用
Chemistry: In chemistry, 4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated pyrimidines on biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties .
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects. The compound’s structure allows for modifications that could lead to the development of new drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用机制
The mechanism of action of 4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The chloro and iodo substituents can influence the compound’s reactivity and binding affinity, affecting its overall activity .
相似化合物的比较
- 4-Chloro-5-bromo-2-(2-methylcyclopropyl)pyrimidine
- 4-Chloro-5-fluoro-2-(2-methylcyclopropyl)pyrimidine
- 4-Chloro-5-iodo-2-(2-ethylcyclopropyl)pyrimidine
Uniqueness: 4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine is unique due to the presence of both chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The 2-methylcyclopropyl group also adds to its uniqueness by providing steric hindrance and affecting the compound’s overall properties .
属性
IUPAC Name |
4-chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2/c1-4-2-5(4)8-11-3-6(10)7(9)12-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVANCYDKPUAELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=C(C(=N2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522743-11-8 |
Source


|
| Record name | 4-chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)




![Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate](/img/structure/B2467610.png)
![N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2467611.png)



![Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2467617.png)
